9-Phenyl-1-nonanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

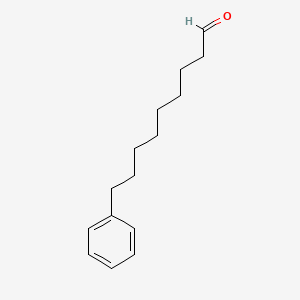

9-Phenyl-1-nonanone, also known as 9-Phenyl-1-(2,4,6-trihydroxyphenyl)-1-nonanone, is a chemical compound with the molecular formula C21H26O4 . It has an average mass of 342.429 Da and a monoisotopic mass of 342.183105 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to the ninth carbon of a nonanone backbone . The compound also contains three hydroxy groups attached to the phenyl ring .Scientific Research Applications

1. Asymmetric Hydrogenation Studies

9-Phenyl-1-nonanone derivatives have been studied for their role in asymmetric hydrogenation. The presence of the hydroxyl group in the C-9 position of the modifier was found crucial for achieving high enantioselectivity in hydrogenation reactions. This highlights the compound's significance in selective synthesis processes (Toukoniitty et al., 2004).

2. Luminescence Studies

Studies on 9-phenyl carbazole, a compound structurally related to this compound, indicate significant insights into the absorption and emission characteristics of these compounds. Such studies are essential in understanding the photochemical and photophysical properties of related compounds, which can be applied in materials science and photonics (Sarkar & Chakravorti, 1998).

3. Synthesis and Structural Analysis

Research on derivatives of this compound, such as 1-Phenyl-1,2-cyclononadiene, has contributed to the understanding of the synthesis, structure, and reactions of these compounds. Such studies are crucial for the development of new synthetic methods in organic chemistry (Christl et al., 1997).

4. Biological Applications in Membrane Studies

Research involving 9-phenyl compounds, such as 9-(2-Anthryl)-nonanoic acid, has been used to study the lateral motion of lipids in biological membranes. This is significant in understanding membrane dynamics and function in biological systems (Dupou, López, & Tocanne, 1988).

5. Polymer Synthesis and Applications

The derivatives of this compound, such as 9-phenylnonanoic acid, have been evaluated as substrates for the production of polyesters by certain bacterial species. This demonstrates the compound's potential in the field of biopolymer production and its applications in sustainable material science (Hazer, Lenz, & Fuller, 1996).

properties

IUPAC Name |

9-phenylnonanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-14H,1-5,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSASXIBTVWLWKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)